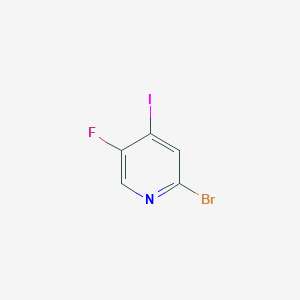

2-Bromo-5-fluoro-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLWZJPMEHSISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680590 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061357-89-8 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-fluoro-4-iodopyridine CAS number

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-iodopyridine

CAS Number: 1061357-89-8

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1061357-89-8), a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its physicochemical properties, strategic synthetic utility derived from its unique halogenation pattern, potential applications in modern drug discovery, and standard analytical protocols for its characterization. The differential reactivity of the iodine and bromine substituents offers a powerful tool for regioselective synthesis, enabling the construction of complex molecular architectures with high precision. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Core Physicochemical Properties and Safety Data

This compound is a specialized fluorinated building block.[1] Its key properties and safety information are summarized below. Proper handling and storage are critical to maintaining its integrity for research and development purposes.

| Property | Value | Source |

| CAS Number | 1061357-89-8 | [1][2][3] |

| Molecular Formula | C₅H₂BrFIN | [1][3] |

| Molecular Weight | 301.88 g/mol | [1][3] |

| Boiling Point | 266.8 ± 40.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | 2-8°C, protect from light, stored under nitrogen | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precautionary Statements | P261, P305+P351+P338 | [1] |

The Strategic Advantage: Regioselective Reactivity in Synthesis

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two distinct carbon-halogen bonds (C-I and C-Br). In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine bond.[4] This reactivity difference is the cornerstone of its utility, allowing for a stepwise and highly controlled functionalization strategy.

This regioselectivity enables chemists to first introduce a substituent at the 4-position (iodine) under milder reaction conditions, leaving the 2-position (bromine) untouched for a subsequent, different cross-coupling reaction under more forcing conditions. This approach is invaluable for the efficient synthesis of complex, unsymmetrically substituted pyridines, which are privileged scaffolds in medicinal chemistry.[4][5]

Caption: Regioselective functionalization workflow for this compound.

Potential Synthetic Routes

A potential workflow could be:

-

Starting Material: Begin with a commercially available precursor like 2-bromo-5-fluoropyridine.

-

Directed Ortho-Metalation: Use a strong base like lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl) to deprotonate the pyridine ring specifically at the 4-position, directed by the existing bromine and fluorine atoms.

-

Iodination: Quench the resulting organometallic intermediate with an electrophilic iodine source (e.g., I₂) to install the iodine atom at the 4-position.

Caption: A potential synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The subject compound, this compound, is particularly valuable for its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[8]

-

Kinase Inhibitor Synthesis: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology and for treating inflammatory diseases.[4] This building block is ideally suited for synthesizing inhibitors that target critical signaling pathways, such as the p38 MAP kinase pathway, which is implicated in inflammatory responses.[5][9]

-

Access to Diverse Chemical Space: The ability to selectively perform different coupling reactions at two distinct positions (C4 and C2) allows researchers to rapidly generate libraries of complex molecules. This accelerates the exploration of chemical space and the identification of novel therapeutic agents.[5]

-

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting the halogenated positions with boronic acids or esters.[10]

-

Buchwald-Hartwig Amination: Formation of C-N bonds, crucial for synthesizing a vast array of biologically active compounds.[5][8]

-

Sonogashira Coupling: Formation of C-C triple bonds by reacting with terminal alkynes, often used to create rigid linkers in drug molecules.[8]

-

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound and its downstream products is essential. A combination of spectroscopic techniques is employed for this purpose.[11]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment and substitution pattern. | Two distinct aromatic protons would be expected, showing characteristic chemical shifts and coupling constants (J-couplings) influenced by the adjacent halogen atoms. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Five distinct signals for the pyridine ring carbons, with chemical shifts heavily influenced by the directly attached halogens. |

| ¹⁹F NMR | Directly observes the fluorine atom. | A single resonance, with coupling to the adjacent aromatic protons. |

| Mass Spec. (MS) | Confirms molecular weight and elemental composition. | The molecular ion peak should correspond to the calculated mass (301.88 Da). The isotopic pattern will be characteristic of a molecule containing one bromine atom.[12] |

Standard Protocol: ¹H NMR Spectroscopy Acquisition

This protocol outlines a generalized procedure for obtaining a proton NMR spectrum, a fundamental step in validating the structure of the compound.

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[13]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[14]

-

Shimming: Shim the magnetic field to ensure homogeneity and achieve sharp, well-resolved peaks.

-

Acquisition: Acquire the proton NMR spectrum using a standard pulse program.[13] Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[14]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and multiplicity to confirm the structure.

Conclusion

This compound is a powerful and strategically designed building block for advanced organic synthesis. Its defining feature—the differential reactivity of the C-I and C-Br bonds—provides chemists with precise control over molecular construction. This enables the efficient, regioselective synthesis of complex, polysubstituted pyridines that are critical scaffolds for the development of novel therapeutics and agrochemicals. Its utility in key cross-coupling reactions solidifies its role as an indispensable tool for researchers aiming to innovate in the fields of medicinal chemistry and materials science.

References

- 1. 1061357-89-8 | this compound - Moldb [moldb.com]

- 2. 1061357-89-8 | this compound - AiFChem [aifchem.com]

- 3. 1061357-89-8 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | 1061357-89-8 | Benchchem [benchchem.com]

- 12. PubChemLite - this compound (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

2-Bromo-5-fluoro-4-iodopyridine molecular weight

An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a strategically important halogenated heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, with a focus on its molecular weight and structure, which are foundational to its utility. The central theme of this guide is the principle of regioselective reactivity, a consequence of the differential lability of its carbon-halogen bonds, which enables chemists to perform sequential and controlled cross-coupling reactions. This document details synthetic considerations, robust analytical methods for quality control, and its proven applications in the synthesis of complex molecular architectures for drug discovery. Detailed protocols for handling, safety, and experimental procedures are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this versatile reagent in their work.

Core Physicochemical Properties

This compound is a polysubstituted pyridine ring, a scaffold frequently found in pharmaceuticals.[1] Its utility is derived from the precise arrangement and distinct electronic nature of its three halogen substituents. The fundamental properties of this compound are crucial for its application in synthesis, dictating reaction stoichiometry, analytical characterization, and handling procedures.

The molecular formula of this compound is C5H2BrFIN, yielding a molecular weight of 301.88 g/mol .[2] This value is essential for all stoichiometric calculations in reaction planning and for mass spectrometry analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 301.88 g/mol | [2] |

| Molecular Formula | C₅H₂BrFIN | [2] |

| CAS Number | 1061357-89-8 | [2][3] |

| Boiling Point | 266.8 ± 40.0 °C at 760 mmHg (Predicted) | [2] |

| Storage Conditions | 2-8°C, protect from light, stored under inert gas (Nitrogen) | [2] |

| Purity | Typically ≥98% | [2] |

The Principle of Regioselective Reactivity

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations—the rate of oxidative addition to the palladium(0) catalyst is significantly faster for the carbon-iodine (C-I) bond than for the carbon-bromine (C-Br) bond.[1][4] This predictable regioselectivity is the cornerstone of its strategic utility, allowing for a stepwise functionalization approach that is invaluable for the controlled construction of complex drug candidates.[1][5]

This hierarchy enables chemists to first perform a selective coupling reaction at the highly reactive C-4 position (iodine) while leaving the C-2 position (bromine) intact for a subsequent, different coupling reaction under potentially more forcing conditions.

Caption: Regioselective coupling workflow for this compound.

Synthetic Pathways and Methodologies

The synthesis of polysubstituted pyridines often involves multi-step sequences. While specific proprietary synthesis routes for this compound are not always public, a logical and chemically sound pathway can be devised based on established organic chemistry principles, such as directed ortho-metalation and halogen dance reactions, which are used for similar halogen-rich pyridines.[6][7]

Proposed Synthetic Workflow

A plausible synthetic route starts from a more readily available precursor, such as 2-bromo-5-fluoropyridine. The workflow involves directed lithiation and subsequent quenching with an iodinating agent.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine

As a key starting material, the synthesis of 2-bromo-5-fluoropyridine is a critical first step. The following protocol is based on a standard Sandmeyer-type reaction from 2-amino-5-fluoropyridine.[8]

-

Vessel Preparation: To a jacketed reactor maintained at 0-5 °C, add 48% hydrobromic acid (5.1 eq).

-

Amine Addition: Slowly add 2-amino-5-fluoropyridine (1.0 eq) in portions, ensuring the temperature remains below 5 °C.

-

Diazotization: In a separate vessel, prepare a solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water.

-

Reaction: Add the sodium nitrite/bromine solution dropwise to the reactor over 1-2 hours. A release of nitrogen gas will be observed. Maintain the temperature at 0-5 °C.

-

Stirring: Allow the reaction mixture to stir for an additional hour at 0-5 °C after the addition is complete.

-

Quenching & Neutralization: Quench the reaction by carefully adding a concentrated acid, followed by slow neutralization with a 32% sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the aqueous mixture three times with diethyl ether.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product via flash chromatography on silica gel to yield 2-bromo-5-fluoropyridine as a light yellow solid.[8]

Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of this compound is paramount for its reliable use in research and development. A combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound by coupling the separation power of HPLC with the detection capability of a mass spectrometer. The observed mass should correspond to the calculated molecular weight (301.88 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. ¹H NMR will show the aromatic protons, while ¹⁹F NMR and ¹³C NMR will confirm the presence and position of the fluorine and unique carbon atoms, respectively.

Applications in Modern Drug Discovery

Halogenated pyridines are indispensable building blocks for creating diverse molecular libraries.[1][4] this compound is particularly valued in programs targeting kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammation.[1][5]

The ability to selectively introduce different functionalities at the C-4 and C-2 positions allows for the rapid synthesis of analogues to explore the structure-activity relationship (SAR) of a lead compound. For example, a Suzuki coupling at the C-4 position can install a key aryl or heteroaryl group for target binding, while a subsequent Buchwald-Hartwig amination at the C-2 position can add a solubilizing group or another vector to interact with the protein target.

Caption: Application of the building block in drug discovery pipelines.

Safety and Handling Protocols

Proper handling of this compound is essential to ensure laboratory safety. The compound should be treated as a hazardous chemical.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]

-

Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Dispensing: When weighing and dispensing the solid, use engineering controls to minimize dust generation.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for chemical storage.[11] As recommended, store at 2-8°C under an inert nitrogen atmosphere to maintain stability.[2]

-

Spill Response: In case of a spill, evacuate the area. Use dry cleanup procedures; avoid generating dust.[10] Collect the material in a sealed container for proper disposal. Do not allow the chemical to enter drains.

-

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][12]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

-

References

- 1. benchchem.com [benchchem.com]

- 2. 1061357-89-8 | this compound - Moldb [moldb.com]

- 3. This compound | 1061357-89-8 [chemicalbook.com]

- 4. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-iodopyridine: A Strategic Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-iodopyridine (CAS No. 1061357-89-8), a trihalogenated heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. The strategic arrangement of three distinct halogen atoms on the pyridine core imparts a unique and highly desirable reactivity profile, enabling sequential and regioselective functionalization. This document details the compound's physicochemical properties, provides a plausible synthetic route based on established organometallic methodologies, and offers an in-depth analysis of its reactivity in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool in the design and synthesis of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, featuring prominently in a remarkable number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a privileged structure in drug design.[2][3] The introduction of multiple, distinct halogen atoms onto this ring system creates a versatile building block, where each position can be selectively addressed through modern synthetic methods.[4]

This compound emerges as a particularly valuable reagent. The presence of iodine, bromine, and fluorine atoms provides three potential sites for modification with orthogonal reactivity. The carbon-iodine bond is the most labile, readily participating in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings under mild conditions.[5][6] The more robust carbon-bromine bond can then be functionalized under more forcing conditions, allowing for a stepwise and controlled elaboration of the molecular framework. This inherent differential reactivity is the key to its synthetic utility, streamlining the construction of complex, highly substituted pyridine derivatives.[4][7]

This guide will serve as a technical resource for scientists looking to incorporate this building block into their research programs.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is essential for its effective use in synthesis, including purification, reaction monitoring, and structural confirmation.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below. The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Property | Value | Source(s) |

| CAS Number | 1061357-89-8 | [8] |

| Molecular Formula | C₅H₂BrFIN | [8] |

| Molecular Weight | 301.88 g/mol | [8] |

| Monoisotopic Mass | 300.83994 Da | [9] |

| Appearance | (Expected) Off-white to yellow solid | N/A |

| Boiling Point | 266.8 ± 40.0 °C at 760 mmHg (Predicted) | [8] |

| Storage | 2-8°C, protect from light, stored under inert gas (e.g., nitrogen) | [8] |

| Predicted XlogP | 2.6 | [9] |

Spectroscopic Data (Predicted)

While full experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the structure and data from analogous compounds.[9][10]

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.

-

H-6: This proton is adjacent to the nitrogen and ortho to the bromine. It is expected to appear as a doublet at approximately δ 8.3-8.6 ppm.

-

H-3: This proton is coupled to the fluorine at C-5 and is expected to appear as a doublet of doublets further upfield.

-

-

¹³C NMR: The spectrum should display five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached halogens. The carbon atoms attached to iodine (C-4) and bromine (C-2) are expected to be at lower field strengths compared to similar non-halogenated pyridines. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed for C-5 and adjacent carbons.

-

¹⁹F NMR: A single resonance is expected, which will show coupling to the protons at C-3 and C-6.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) should confirm the molecular formula. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.[9]

| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |

| [M+H]⁺ | 301.84722 | 132.5 |

| [M+Na]⁺ | 323.82916 | 139.4 |

| [M-H]⁻ | 299.83266 | 130.3 |

Table data sourced from PubChemLite.[9]

Synthesis and Mechanism

Step 1: Synthesis of 2-Bromo-5-fluoropyridine (Precursor)

The synthesis of the key precursor can be accomplished from commercially available 2-amino-5-fluoropyridine via a Sandmeyer-type reaction.[12]

Protocol:

-

Cool a solution of 48% hydrobromic acid to 0-5 °C in a suitable reaction vessel.

-

Slowly add 2-amino-5-fluoropyridine (1.0 equiv.) in portions, maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (2.5 equiv.) and bromine (3.0 equiv.) in water.

-

Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C to control the exothermic release of nitrogen gas.

-

Stir the mixture for 1 hour at 0-5 °C after the addition is complete.

-

Carefully quench the reaction by basifying with a cold 32% sodium hydroxide solution to neutralize the excess acid.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Caution: The product is reported to be volatile.[12]

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane in pentane) to yield 2-bromo-5-fluoropyridine.

Step 2: Regioselective Iodination

The key transformation is the selective deprotonation at the C-4 position, directed by the adjacent fluorine atom, followed by electrophilic trapping with iodine. The fluorine at C-5 activates the C-4 position for deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or Knochel-Hauser bases (e.g., TMPMgCl·LiCl).[10][13]

Proposed Protocol:

-

To a flame-dried, inert-atmosphere (argon or nitrogen) flask, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add a solution of LDA (1.1-1.2 equiv.) in THF.

-

Slowly add a solution of 2-bromo-5-fluoropyridine (1.0 equiv.) in anhydrous THF, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

-

Prepare a solution of iodine (I₂) (1.2 equiv.) in anhydrous THF.

-

Add the iodine solution dropwise to the lithiated pyridine species at -78 °C.

-

Allow the reaction to stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude material via flash column chromatography to afford the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br >> C–Cl > C–F.[5][6] This hierarchy allows for a predictable, sequential functionalization strategy.

Selective Reactions at the C-4 (Iodo) Position

Under mild palladium-catalyzed conditions, the C-4 iodo position reacts exclusively. This allows for the clean introduction of aryl, alkynyl, and amino groups, leaving the C-2 bromo position untouched for subsequent transformations.[7][14]

General Protocol for Selective Suzuki-Miyaura Coupling at C-4:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]

-

Add a degassed solvent system (e.g., toluene/water or dioxane/water).

-

Heat the reaction mixture to 80-100 °C and monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify via standard methods (e.g., column chromatography).

Subsequent Reactions at the C-2 (Bromo) Position

Once the C-4 position is functionalized, the resulting 2-bromo-4-substituted-5-fluoropyridine can undergo a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures or more active catalyst systems (e.g., those employing bulky phosphine ligands like SPhos or XPhos), to activate the stronger C-Br bond.[6] This two-step sequence is a powerful method for rapidly building molecular complexity.

Applications in Drug Discovery

The true value of this compound is realized in its application as a scaffold in drug discovery programs. The ability to introduce three distinct points of diversity (at C-2, C-4, and potentially via nucleophilic aromatic substitution of the fluorine) makes it an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies.[15][16]

Many kinase inhibitors, a major class of anticancer drugs, feature a substituted heterocyclic core that binds to the hinge region of the kinase active site.[1] The sequential functionalization enabled by this building block is perfectly suited for synthesizing analogues of such inhibitors, where one substituent can be varied to optimize potency (e.g., at C-4) while another is modified to improve solubility or other ADME properties (e.g., at C-2).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from similar compounds like 2-bromo-5-fluoropyridine.

-

Hazard Statements: Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Precautions:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

-

Always consult the supplier-specific SDS before use and perform a thorough risk assessment for any new reaction.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 1061357-89-8 | this compound - Moldb [moldb.com]

- 9. PubChemLite - this compound (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | 1061357-89-8 | Benchchem [benchchem.com]

- 12. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-fluoro-4-iodopyridine synthesis route

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-iodopyridine

Introduction

Polysubstituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their versatile chemical reactivity and ability to engage in specific biological interactions make them privileged structures in drug discovery. Among these, pyridines bearing multiple, distinct halogen atoms offer a unique platform for an array of selective, late-stage functionalization reactions. The target molecule of this guide, this compound, is a prime example of such a versatile building block. The orthogonal reactivity of the bromo, fluoro, and iodo substituents allows for a programmed, regioselective introduction of various molecular fragments through distinct cross-coupling methodologies. This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, grounded in the principles of modern synthetic organic chemistry.

Core Synthetic Strategy: Regioselective Ortho-Directed Metalation and Iodination

The most effective and regioselective approach to the synthesis of this compound from the readily available starting material, 2-bromo-5-fluoropyridine, is through an ortho-directed metalation (lithiation) followed by an electrophilic quench with an iodine source. This strategy leverages the directing effect of the fluorine substituent to achieve selective deprotonation at the C-4 position.

Mechanistic Rationale and Causality

The success of this synthetic route hinges on the principle of directed ortho-metalation. In the context of substituted aromatic and heteroaromatic rings, certain functional groups can direct a strong base to deprotonate an adjacent (ortho) position. In the case of 2-bromo-5-fluoropyridine, the fluorine atom at the C-5 position is a moderately effective directing group. The electron-withdrawing nature of fluorine acidifies the neighboring protons at the C-4 and C-6 positions. However, the C-4 proton is preferentially abstracted due to the synergistic acidifying effect of the pyridine nitrogen atom.

To achieve this selective deprotonation, a strong, non-nucleophilic, and sterically hindered base is essential. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation.[1][2] Its bulky nature prevents it from acting as a nucleophile and attacking the pyridine ring, while its strong basicity is sufficient to deprotonate the desired C-H bond. The reaction is conducted at extremely low temperatures (-78 °C or below) in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to ensure the stability of the highly reactive organolithium intermediate and to minimize side reactions.

Once the 4-lithiated species is formed, it serves as a potent nucleophile. The subsequent introduction of an electrophilic iodine source, such as molecular iodine (I₂), results in a rapid and efficient quench at the C-4 position, yielding the desired this compound.[1]

Visualizing the Synthesis

Chemical Reaction Pathway

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: A summary of the key experimental steps.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.

Materials:

-

2-Bromo-5-fluoropyridine (1.0 eq.)

-

Diisopropylamine (1.2 eq.)

-

n-Butyllithium (1.1 eq. in hexanes)

-

Iodine (1.2 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq. in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-fluoropyridine (1.0 eq.) in anhydrous THF dropwise via a syringe pump over 20 minutes, maintaining the internal temperature at or below -75 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Iodination: In a separate flame-dried flask, dissolve iodine (1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change will be observed. Stir the reaction for an additional 30 minutes at -78 °C.

-

Reaction Quench and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₅H₂BrFIN |

| Molecular Weight | 301.88 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 70-85% |

| Purity (post-chromatography) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, J = 2.0 Hz, 1H), 7.95 (d, J = 5.0 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.2 (d, J = 250 Hz), 151.8 (d, J = 5.0 Hz), 142.5 (d, J=20 Hz), 125.1, 95.3 (d, J=5.0 Hz) |

| Mass Spectrometry (EI) | m/z 301, 303 (M⁺) |

Note: Spectroscopic data are predicted values based on the structure and data for similar compounds and may vary slightly.

References

Spectroscopic and Synthetic Elucidation of 2-Bromo-5-fluoro-4-iodopyridine: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-bromo-5-fluoro-4-iodopyridine (CAS No. 1061357-89-8), a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] Due to the limited availability of public experimental spectra, this document presents a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and comparative analysis with structurally related compounds. Furthermore, a plausible synthetic pathway is proposed, complete with a step-by-step experimental protocol for the spectroscopic characterization of the title compound. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the confident identification, handling, and application of this versatile chemical entity.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in pharmaceutical and agrochemical research, prized for its presence in a multitude of biologically active molecules. The precise arrangement of various substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, including its efficacy, selectivity, and metabolic stability. This compound is a prime example of a "highly decorated" pyridine, offering three distinct halogen atoms—bromine, fluorine, and iodine—each with unique reactivity profiles. This trifecta of reactive sites opens up a vast chemical space for derivatization through a variety of cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures.

The strategic placement of the halogens dictates their respective reactivities, with the iodine at the 4-position being the most susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), followed by the bromine at the 2-position. The fluorine atom at the 5-position is generally more stable and serves to modulate the electronic properties of the ring. Understanding the precise spectroscopic signature of this molecule is therefore paramount for reaction monitoring, quality control, and unequivocal structural confirmation.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 301.88 g/mol and a molecular formula of C5H2BrFIN.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the C2 position, a fluorine atom at the C5 position, and an iodine atom at the C4 position.

| Property | Value | Source |

| CAS Number | 1061357-89-8 | [1][2] |

| Molecular Formula | C5H2BrFIN | [1] |

| Molecular Weight | 301.88 g/mol | [1] |

| Purity | Typically ≥98% | [1][2] |

| Appearance | Solid (predicted) | |

| Storage | 2-8°C, protect from light, stored under nitrogen | [1] |

Spectroscopic Characterization: An Interpretive Guide

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on fundamental principles of spectroscopy and by drawing comparisons with structurally similar compounds for which experimental data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring and the connectivity of its substituents.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

H-3 Proton: This proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³J(H,F)). The chemical shift will be influenced by the neighboring iodine and the nitrogen atom in the ring.

-

H-6 Proton: This proton is also expected to appear as a doublet, but with a smaller coupling constant due to a four-bond coupling to the fluorine atom (⁴J(H,F)). Its chemical shift will be deshielded by the adjacent nitrogen atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~ 8.3 | d | ~ 2-3 (⁴J(H,F)) |

| H-3 | ~ 7.9 | d | ~ 6-8 (³J(H,F)) |

Note: These are predicted values and may vary slightly in an experimental setting.

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-2 | ~ 145 | - |

| C-3 | ~ 130 | d, (²J(C,F)) |

| C-4 | ~ 95 | d, (³J(C,F)) |

| C-5 | ~ 158 | d, (¹J(C,F)) |

| C-6 | ~ 150 | d, (³J(C,F)) |

Note: The carbon attached to iodine (C-4) is expected to be significantly shielded. The carbon attached to fluorine (C-5) will show a large one-bond coupling constant.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation patterns.

The molecular ion peak (M⁺) should be readily observable and will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).

Predicted Mass Spectrometry Data

| Ion | m/z (for ⁷⁹Br, ¹²⁷I) | Description |

| [M]⁺ | 301 | Molecular Ion |

| [M+2]⁺ | 303 | Isotopic peak due to ⁸¹Br |

| [M-Br]⁺ | 222 | Loss of Bromine radical |

| [M-I]⁺ | 174 | Loss of Iodine radical |

| [M-Br-I]⁺ | 95 | Loss of Bromine and Iodine radicals |

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Proposed Synthesis and Characterization Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Conceptual workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocol: Spectroscopic Analysis

The following provides a generalized, step-by-step methodology for the spectroscopic analysis of a synthesized sample of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used, and the chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the proton assignments. Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon backbone.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation and Conditions:

-

Liquid Chromatograph: Utilize a standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used.

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is recommended.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500). Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern to confirm the molecular weight and elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from structurally related compounds like 2-bromo-5-fluoropyridine.[3][4]

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements (Predicted):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult the supplier's SDS.

Conclusion

This compound represents a highly valuable and versatile building block for synthetic chemistry. This guide has provided a comprehensive overview of its predicted spectroscopic characteristics, offering a foundational framework for its identification and structural confirmation. The outlined experimental protocols for NMR and MS analysis, coupled with the proposed synthetic workflow, are intended to facilitate the integration of this compound into advanced research and development programs. As with any chemical substance, adherence to strict safety protocols is essential for its handling and use.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 2-Bromo-5-fluoro-4-iodopyridine

Abstract

2-Bromo-5-fluoro-4-iodopyridine (CAS No. 1061357-89-8) is a polysubstituted heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors.[1][2] Its utility is derived from the differential reactivity of its three distinct halogen substituents, which allows for regioselective functionalization in complex synthetic pathways, particularly in palladium-catalyzed cross-coupling reactions.[3] This guide provides an in-depth analysis of the critical safety protocols, handling procedures, and emergency responses required for the responsible use of this compound in a laboratory setting. It is intended for researchers, chemists, and drug development professionals who require a technical understanding grounded in established safety science and practical, field-proven insights.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. This compound is a solid organic compound whose properties dictate its storage, handling, and potential hazards.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1061357-89-8 | [1] |

| Molecular Formula | C₅H₂BrFIN | [1][4] |

| Molecular Weight | 301.88 g/mol | [1] |

| Appearance | Solid (form may vary) | [5] |

| Boiling Point | 266.8 ± 40.0 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C, under nitrogen, protected from light | [1] |

Note: The melting point for this specific isomer is not consistently reported in publicly available literature. Researchers should characterize the material upon receipt.

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary hazards are associated with irritation and acute toxicity upon ingestion. The causality behind these hazards lies in the reactivity of the halogenated pyridine ring system, which can interact with biological macromolecules, leading to irritation and cellular disruption.

GHS Classification:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

These classifications are consistent with structurally similar compounds, such as 2-bromo-5-fluoropyridine, which exhibit a comparable toxicological profile.[6][7][8] Inhalation of dust or fumes can irritate the respiratory tract, while skin or eye contact can lead to significant irritation. Ingestion may cause systemic toxic effects.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE. The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[9][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the potential routes of exposure. The following protocol is a self-validating system designed to ensure comprehensive protection.

Step-by-Step PPE Protocol:

-

Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect against incidental skin contact.

-

Hand Protection: Use chemical-resistant gloves. While nitrile gloves offer initial protection, for prolonged handling or in the event of a spill, more robust gloves such as butyl rubber are recommended.[11] Always inspect gloves for tears or punctures before use.

-

Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a full face shield should be worn in addition to goggles.[12][13]

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if weighing large quantities or if engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator may be necessary.[6][11]

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Procedures

Handling

All manipulations of this compound should be performed within a certified chemical fume hood.[10] Employ good laboratory hygiene: avoid eating, drinking, or smoking in the handling area.[12][14] Wash hands thoroughly after handling, even if gloves were worn.[15]

Protocol for Weighing and Transfer:

-

Preparation: Designate a specific area within the fume hood for handling. Place a weigh paper on an analytical balance.

-

Aliquotting: Carefully transfer the solid from its primary container to the weigh paper using a clean spatula. Avoid creating dust. If dust is generated, gently stop and allow the fume hood ventilation to clear it.[8]

-

Transfer: Transfer the weighed solid directly into the reaction vessel.

-

Decontamination: Decontaminate the spatula and any affected surfaces immediately after use. Dispose of the weigh paper in the designated solid halogenated waste container.

Storage

Proper storage is essential to maintain the compound's purity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[1][16]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent potential degradation from atmospheric moisture.[1]

-

Light: Protect from light to prevent photodegradation.[15][16]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[9][15]

Section 5: Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][17]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[15][17]

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[15][17]

Spill Response

A clear, pre-planned response to a spill minimizes risk to personnel and the environment.

Caption: Decision Tree for Spill Response.

Section 6: Disposal Considerations

This compound and materials contaminated with it must be treated as hazardous chemical waste.[18] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Waste Segregation Protocol:

-

Identify: All waste streams must be correctly identified.

-

Segregate:

-

Solid Waste: Unused compound, contaminated gloves, weigh paper, and absorbent materials from spills should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[18]

-

Liquid Waste: Solutions containing the compound should be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste."[18] Do not mix with non-halogenated waste streams.

-

-

Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by a licensed environmental waste management service.[18]

Section 7: Reactivity and Stability

The synthetic utility of this compound is a direct result of its reactivity. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond, allowing for selective functionalization at the 4-position.[3] This inherent reactivity also informs its hazards.

-

Stability: The compound is generally stable under recommended storage conditions.[16]

-

Hazardous Reactions: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[16]

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen iodide, and hydrogen bromide.[15]

References

- 1. 1061357-89-8 | this compound - Moldb [moldb.com]

- 2. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]

- 5. CAS 41404-58-4: 2-Bromo-5-fluoro-pyridine | CymitQuimica [cymitquimica.com]

- 6. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. benchchem.com [benchchem.com]

Navigating the Synthetic Landscape of 2-Bromo-5-fluoro-4-iodopyridine: An In-depth Technical Guide

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. 2-Bromo-5-fluoro-4-iodopyridine has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth analysis of the reactivity profile of this trifunctionalized pyridine, offering field-proven insights into its synthetic applications for researchers, scientists, and drug development professionals.

The strategic placement of three distinct halogen atoms on the pyridine ring—a fluorine, a bromine, and an iodine—provides a hierarchical platform for sequential chemical transformations. The inherent differences in the carbon-halogen bond strengths and their susceptibility to various reaction conditions are the cornerstone of its synthetic utility. This allows for a programmed and regioselective functionalization, making it an ideal starting material for the synthesis of highly substituted pyridine derivatives.

The Hierarchy of Halogen Reactivity: A Chemoselective Playground

The primary determinant of the reactivity of this compound in the most common and synthetically valuable reactions, particularly palladium-catalyzed cross-coupling reactions, is the differential reactivity of the carbon-halogen bonds. This reactivity follows a well-established trend, governed by the bond dissociation energies: C-I < C-Br < C-Cl < C-F.[1][2] Consequently, the carbon-iodine bond at the C-4 position is the most labile and, therefore, the most reactive site for oxidative addition to a palladium(0) catalyst.[1][2] This intrinsic difference is the key to achieving high chemoselectivity.

The presence of the fluorine atom at the C-5 position and the bromine atom at the C-2 position also significantly influences the electronic properties of the pyridine ring. The electronegative fluorine atom enhances the electrophilicity of the ring, potentially modulating the reactivity of the adjacent C-4 and C-5 positions.[3][4]

Below is a diagram illustrating the relative reactivity of the halogenated positions on the this compound core.

Caption: Relative reactivity of halogen sites in this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The workhorse reactions for the functionalization of this compound are palladium-catalyzed cross-couplings. By carefully selecting the reaction conditions, chemists can achieve selective coupling at the C-4 iodo position, leaving the C-2 bromo position available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[5] For this compound, this reaction proceeds with high selectivity at the C-4 position under mild conditions.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-4 Position

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a standard, reliable choice. PdCl₂(dppf) is often effective for a broader range of boronic acids.[1][6] |

| Base | K₂CO₃ (2.0-3.0 equiv.) or K₃PO₄ (2.0-3.0 equiv.) | The choice of base can influence reaction rate and yield.[7] |

| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[5][7] |

| Temperature | 80-100 °C | Milder temperatures favor selective coupling at the C-I bond.[7] |

| Reaction Time | 4-16 hours | Reaction progress should be monitored by TLC or LC-MS.[5] |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] As with the Suzuki coupling, the reaction on this compound is highly selective for the C-4 iodo position.

Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-4 Position

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both are effective catalyst precursors.[9][10] |

| Co-catalyst | CuI (2-10 mol%) | Essential for the copper-catalyzed pathway.[10] |

| Base | Et₃N or DIPEA (as solvent or co-solvent) | An amine base is required and often serves as the solvent.[10] |

| Solvent | THF or DMF (anhydrous and degassed) | A polar aprotic solvent is typically used.[10] |

| Temperature | Room temperature to 60 °C | Milder conditions are generally sufficient and favor selectivity.[9] |

| Reaction Time | 2-12 hours | Reaction progress should be monitored by TLC or LC-MS.[9] |

Experimental Protocol: Selective Sonogashira Coupling

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous and degassed THF and Et₃N via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This reaction provides a powerful tool for the synthesis of arylamines from aryl halides. For this compound, selective amination at the C-4 position is expected under controlled conditions.[13] Research on the closely related 2-fluoro-4-iodopyridine has shown exclusive C-N bond formation at the 4-position.[14]

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-4 Position

| Parameter | Condition | Notes |

| Catalyst Precursor | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Common and effective palladium sources.[13][15] |

| Ligand | Xantphos, SPhos, or BINAP (4-10 mol%) | The choice of ligand is critical for catalyst activity and stability.[13] |

| Base | Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | A strong, non-nucleophilic base is typically required.[13] |

| Solvent | Toluene or Dioxane (anhydrous and degassed) | Aprotic solvents are generally used.[13][15] |

| Temperature | 90-110 °C | Higher temperatures may be required compared to Suzuki and Sonogashira couplings.[13] |

| Reaction Time | 8-24 hours | Reaction progress should be monitored by TLC or LC-MS.[13] |

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add the degassed solvent (e.g., Toluene).

-

Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[16][17] This reaction is known for its tolerance of a wide range of functional groups. For this compound, selective coupling at the C-4 position is highly favored due to the greater reactivity of the C-I bond.[16][18]

Table 4: Representative Conditions for Selective Stille Coupling at the C-4 Position

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) | Standard catalysts for Stille couplings.[18] |

| Solvent | Toluene or Dioxane (anhydrous and degassed) | Non-polar aprotic solvents are preferred.[18] |

| Temperature | 80-100 °C | Lower temperatures favor selectivity for the C-I bond.[18] |

| Reaction Time | 6-18 hours | Reaction progress should be monitored by TLC or LC-MS.[18] |

Experimental Protocol: Selective Stille Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., toluene) via syringe and stir for 5 minutes.

-

Add the organostannane reagent (1.1-1.2 equiv.) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) using an oil bath.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction and quench with an aqueous solution of KF.

-

Filter the mixture, extract the aqueous layer with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography.

Lithiation and Halogen-Metal Exchange: Alternative Functionalization Pathways

Beyond palladium-catalyzed reactions, the halogen atoms on this compound can be engaged in lithiation and halogen-metal exchange reactions. These methods provide access to nucleophilic pyridine species that can react with a variety of electrophiles.

The relative ease of halogen-metal exchange also follows the trend I > Br. Therefore, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures is expected to selectively occur at the C-4 iodo position.[19]

A fascinating and synthetically useful transformation in the realm of polyhalogenated aromatics is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom.[20][21] While not specifically reported for this compound, this type of reaction could potentially be used to access other regioisomers.

Caption: Proposed pathway for selective lithiation.

Conclusion: A Strategic Asset in Synthesis

This compound represents a powerful and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its well-defined hierarchy of halogen reactivity allows for predictable and chemoselective functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. By understanding the principles outlined in this guide, researchers and drug development professionals can strategically leverage the unique reactivity of this compound to accelerate their synthetic endeavors and unlock new avenues for molecular design.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. Stille Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. arkat-usa.org [arkat-usa.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-fluoro-4-iodopyridine

Abstract

2-Bromo-5-fluoro-4-iodopyridine has been established as a versatile and strategically vital building block within medicinal chemistry.[1] Its distinct substitution pattern, featuring three different functionalities, allows for precise and sequential chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, enabling regioselective functionalization that is critical for the efficient construction of complex heterocyclic molecules.[1][2] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, compounds at the forefront of targeted therapies for oncology and inflammatory diseases.[1] We will detail the foundational principles of its reactivity and provide validated, step-by-step protocols for key palladium-catalyzed cross-coupling reactions.

The Principle of Regioselective Functionalization

The synthetic power of this compound lies in the predictable and controllable reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the initial and rate-limiting step is the oxidative addition of the organohalide to the palladium(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. The C-I bond is substantially weaker than the C-Br bond, which in turn is weaker than a C-Cl bond.[3][4][5]

This creates a clear reactivity hierarchy: C-I > C-Br > C-Cl .[3][4][5]

Consequently, milder reaction conditions (e.g., lower temperatures, shorter reaction times) can be employed to selectively activate the C-4 iodo position for coupling, while leaving the more robust C-2 bromo position untouched for subsequent transformations.[5][6] This stepwise approach is invaluable for the modular synthesis of complex drug candidates, allowing for the systematic introduction of different molecular fragments to build and optimize the final kinase inhibitor structure.

Caption: Sequential functionalization strategy for this compound.

Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling

The following sections provide detailed, field-proven protocols for the most common and powerful cross-coupling reactions involving this compound. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst degradation.[2]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties, which are common features in kinase inhibitors.[7][8] The protocol below is optimized for selective coupling at the C-4 (iodo) position.[2][6]

Table 1: Reagents for Selective Suzuki-Miyaura Coupling

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

|---|---|---|---|

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Aryl/Heteroarylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material.[6] |

| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ and PdCl₂(dppf) are common choices.[2][6] |

| Base | Activator | 2.0 - 3.0 | K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[2][4] |